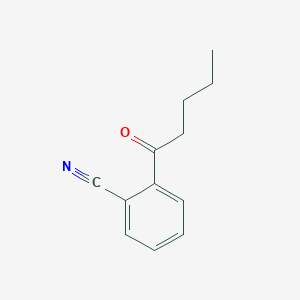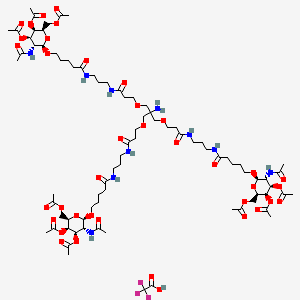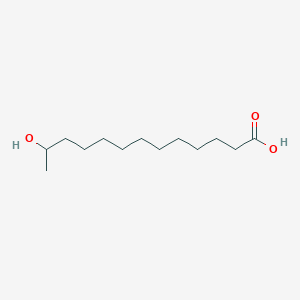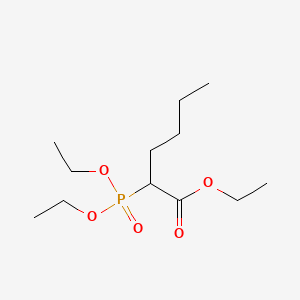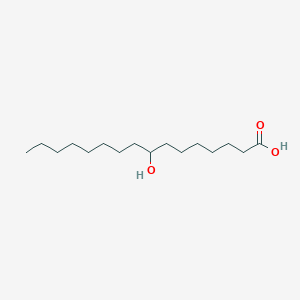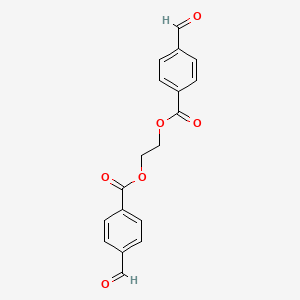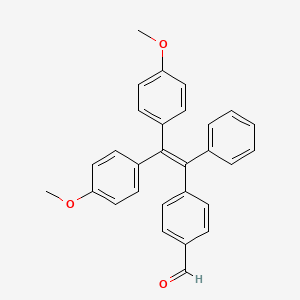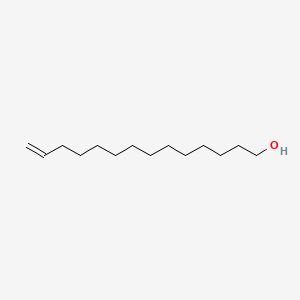
13-Tetradecen-1-ol
Overview
Description
13-Tetradecen-1-ol: is an organic compound with the molecular formula C14H28O . It is a long-chain unsaturated alcohol, characterized by the presence of a double bond at the 13th position from the hydroxyl group. This compound is often found in nature as a component of pheromones in various insects, particularly in moths. It is a colorless to pale yellow liquid with a mild, pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Tetradecen-1-ol can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The starting materials typically include long-chain aldehydes and phosphonium salts. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods: In industrial settings, this compound is produced through the hydroformylation of long-chain alkenes followed by hydrogenation. This process involves the addition of a formyl group to the double bond of an alkene, forming an aldehyde, which is then reduced to the corresponding alcohol. Catalysts such as rhodium or cobalt complexes are commonly used in this process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 13-Tetradecen-1-ol can be oxidized to form 13-Tetradecenal, an aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 13-Tetradecanol, a saturated alcohol. This reaction typically uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group of this compound can undergo substitution reactions to form esters or ethers. For example, reacting with acetic anhydride in the presence of a base can form 13-Tetradecenyl acetate.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Acetic anhydride, sulfuric acid (H2SO4), and sodium hydroxide (NaOH).
Major Products:
Oxidation: 13-Tetradecenal.
Reduction: 13-Tetradecanol.
Substitution: 13-Tetradecenyl acetate.
Scientific Research Applications
Chemistry: 13-Tetradecen-1-ol is used as an intermediate in the synthesis of various organic compounds, including pheromones and fragrances. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its role in insect communication. It is a key component of the sex pheromones of several moth species, making it valuable for research in entomology and pest control.
Medicine: While not directly used in medicine, this compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also utilized in the formulation of perfumes and personal care products.
Mechanism of Action
The mechanism of action of 13-Tetradecen-1-ol primarily involves its interaction with olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of moths, triggering a behavioral response such as attraction or mating. The molecular targets are the olfactory receptor neurons, which activate signaling pathways leading to the desired behavioral outcome.
Comparison with Similar Compounds
11-Tetradecen-1-ol: Another long-chain unsaturated alcohol with a double bond at the 11th position.
13-Tetradecenyl acetate: An ester derivative of 13-Tetradecen-1-ol, commonly found in insect pheromones.
13-Tetradecanol: The saturated analog of this compound.
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Its role as a pheromone component in insects sets it apart from other similar compounds, making it particularly valuable in entomological research and pest management.
Properties
IUPAC Name |
tetradec-13-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,15H,1,3-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBLITCOLKGJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873259 | |
| Record name | 13-Tetradecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28982-37-8, 67400-04-8 | |
| Record name | Tetradecenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 13-Tetradecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


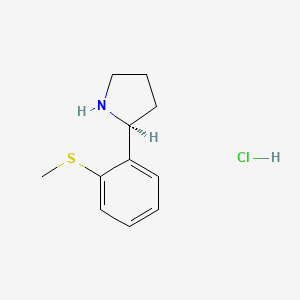
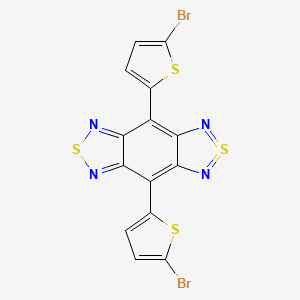
![[S(R)]-N-[(R)-[2,4,6-(Triisopropylphenyl))methyl]-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223277.png)
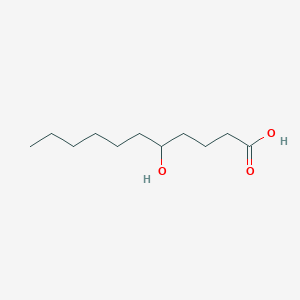

![[S(R)]-N-[(S)-(4-(t-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223284.png)
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8223289.png)
